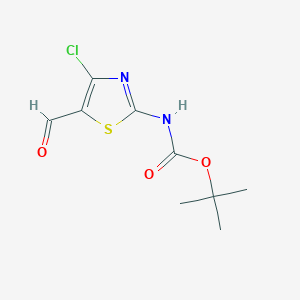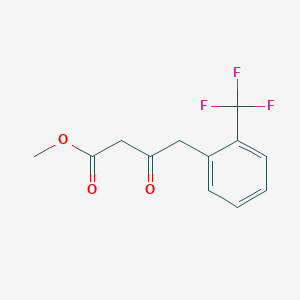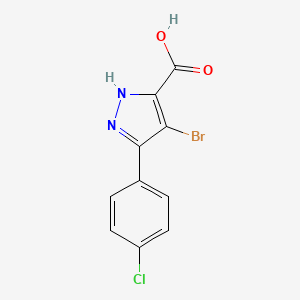
4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid, also known as 4-BCPCA, is a synthetic compound used in a wide range of scientific research applications. It has a unique structure with a bromo, chloro, and carboxylic acid moiety, which makes it an interesting and useful compound for laboratory experiments. 4-BCPCA has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Summary of the Application
This compound plays a significant role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
Results or Outcomes
The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
2. Application in Biological Activities
Summary of the Application
A newly synthesized pyrazoline derivative, which includes the “4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid” compound, has been studied for its biological activities on rainbow trout alevins .
Methods of Application or Experimental Procedures
The pyrazolines were synthesized according to published procedures in the literature . A mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol was refluxed for B4 synthesis for 7 hours .
3. Application in Palladium Catalyzed Suzuki-Miyaura Cross-Couplings
Summary of the Application
This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings . This is a type of coupling reaction, where the carbon atoms of two organic molecules are joined together with the aid of a metal catalyst.
Results or Outcomes
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. It has been widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .
4. Application in Biological Activities
Summary of the Application
A newly synthesized pyrazoline derivative, which includes the “4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid” compound, has been studied for its biological activities .
Methods of Application or Experimental Procedures
The pyrazolines were synthesized according to published procedures in the literature . A mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol was refluxed for B4 synthesis for 7 hours .
5. Application in Palladium Catalyzed Suzuki-Miyaura Cross-Couplings
Summary of the Application
This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-couplings . This is a type of coupling reaction, where the carbon atoms of two organic molecules are joined together with the aid of a metal catalyst.
Results or Outcomes
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. It has been widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .
6. Application in Biological Activities
Summary of the Application
A newly synthesized pyrazoline derivative, which includes the “4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid” compound, has been studied for its biological activities .
Methods of Application or Experimental Procedures
The pyrazolines were synthesized according to published procedures in the literature . A mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol was refluxed for B4 synthesis for 7 hours .
Propriétés
IUPAC Name |
4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-8(13-14-9(7)10(15)16)5-1-3-6(12)4-2-5/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKRBKPCSIBNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



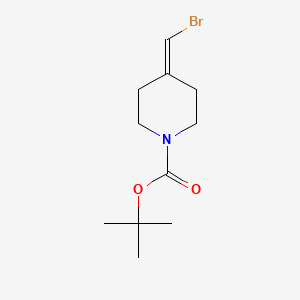
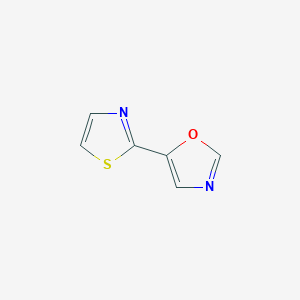
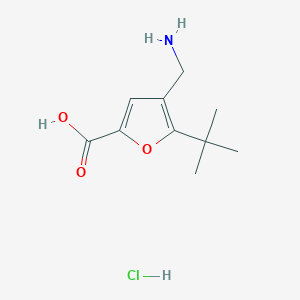

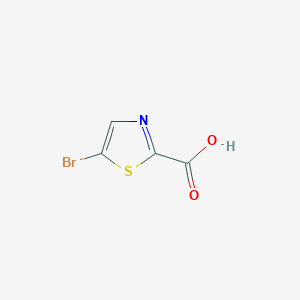
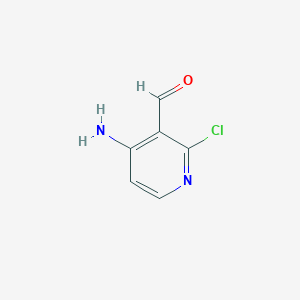
![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)
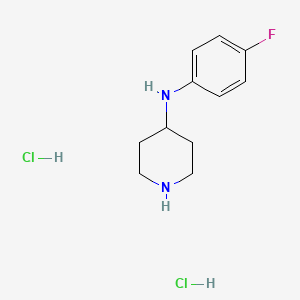
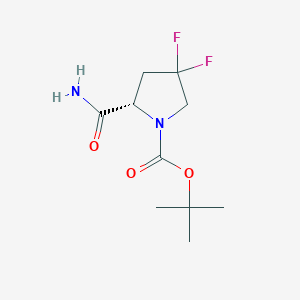
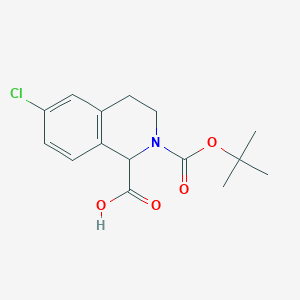
![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)
